molecular formula C10H12FNO2 B14846416 Ethyl 4-fluoro-2-methylpyridine-5-acetate

Ethyl 4-fluoro-2-methylpyridine-5-acetate

Cat. No.: B14846416
M. Wt: 197.21 g/mol
InChI Key: PIEOOVIUNQOGEA-UHFFFAOYSA-N
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Description

Ethyl 4-fluoro-2-methylpyridine-5-acetate is an organic compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of a fluorine atom at the 4-position, a methyl group at the 2-position, and an ethyl ester group at the 5-position of the pyridine ring. The incorporation of fluorine into organic molecules often imparts unique chemical and biological properties, making fluorinated compounds valuable in various fields such as pharmaceuticals, agrochemicals, and materials science.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-fluoro-2-methylpyridine-5-acetate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atom in the pyridine ring can be replaced by nucleophiles such as amines or thiols.

    Ester Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as ammonia or primary amines in polar solvents like acetonitrile.

    Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic Substitution: Substituted pyridines with various functional groups.

    Ester Hydrolysis: 4-fluoro-2-methylpyridine-5-carboxylic acid.

    Oxidation and Reduction: Oxidized or reduced derivatives of the original compound.

Scientific Research Applications

Ethyl 4-fluoro-2-methylpyridine-5-acetate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial or antiviral properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of agrochemicals and materials with unique properties due to the presence of fluorine.

Mechanism of Action

The mechanism of action of ethyl 4-fluoro-2-methylpyridine-5-acetate depends on its specific application. In biological systems, the fluorine atom can enhance the compound’s binding affinity to target proteins or enzymes by forming strong hydrogen bonds or van der Waals interactions. The presence of the ester group can also influence the compound’s lipophilicity and membrane permeability, affecting its overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-4-methylpyridine: Lacks the ester group, making it less lipophilic.

    4-Fluoro-2-methylpyridine-5-carboxylic acid: The carboxylic acid derivative of the compound.

    Ethyl 2-fluoro-4-methylpyridine-5-acetate: A regioisomer with the fluorine atom at a different position.

Uniqueness

Ethyl 4-fluoro-2-methylpyridine-5-acetate is unique due to the specific positioning of the fluorine, methyl, and ester groups on the pyridine ring. This unique arrangement imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C10H12FNO2

Molecular Weight

197.21 g/mol

IUPAC Name

ethyl 2-(4-fluoro-6-methylpyridin-3-yl)acetate

InChI

InChI=1S/C10H12FNO2/c1-3-14-10(13)5-8-6-12-7(2)4-9(8)11/h4,6H,3,5H2,1-2H3

InChI Key

PIEOOVIUNQOGEA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C(C=C(N=C1)C)F

Origin of Product

United States

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